Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester

Pharmacokinetics Metabolic Stability Carboxylesterase Inactivation

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester (synonym: ethyl N-(2-chloroethyl)-N-nitrosocarbamate, TL-154; CAS 6296-45-3; molecular formula C₅H₉ClN₂O₃; MW 180.59 g/mol) is the prototypical member of the (2-chloroethyl)nitrosocarbamate class of DNA-alkylating agents. Structurally analogous to the clinically established N-(2-chloroethyl)-N-nitrosoureas (e.g., BCNU, CCNU) but distinguished by a carbamate ester linkage in place of the urea carbonyl, this compound served as the reference scaffold from which seven newer nitrosocarbamate derivatives were designed and evaluated as potential anticancer prodrugs.

Molecular Formula C5H9ClN2O3
Molecular Weight 180.59 g/mol
CAS No. 6296-45-3
Cat. No. B13754363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (2-chloroethyl)nitroso-, ethyl ester
CAS6296-45-3
Molecular FormulaC5H9ClN2O3
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CCCl)N=O
InChIInChI=1S/C5H9ClN2O3/c1-2-11-5(9)8(7-10)4-3-6/h2-4H2,1H3
InChIKeyNFCXERZWGPTYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (2-Chloroethyl)nitroso-, Ethyl Ester (CAS 6296-45-3): Procurement-Grade Overview and Class Positioning


Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester (synonym: ethyl N-(2-chloroethyl)-N-nitrosocarbamate, TL-154; CAS 6296-45-3; molecular formula C₅H₉ClN₂O₃; MW 180.59 g/mol) is the prototypical member of the (2-chloroethyl)nitrosocarbamate class of DNA-alkylating agents [1]. Structurally analogous to the clinically established N-(2-chloroethyl)-N-nitrosoureas (e.g., BCNU, CCNU) but distinguished by a carbamate ester linkage in place of the urea carbonyl, this compound served as the reference scaffold from which seven newer nitrosocarbamate derivatives were designed and evaluated as potential anticancer prodrugs [2]. Its chemical identity as both a direct-acting alkylating agent and a versatile synthetic intermediate for regioselective N-nitrosourea construction defines its dual procurement relevance in medicinal chemistry and oncology-focused chemical biology [3].

Why Carbamic Acid, (2-Chloroethyl)nitroso-, Ethyl Ester Cannot Be Interchanged with Clinical Nitrosoureas or Other Nitrosocarbamate Esters


Although this compound shares the 2-chloroethyl-N-nitroso pharmacophore with BCNU and CCNU, class-level data demonstrate that nitrosocarbamates and nitrosoureas diverge sharply in their biological fate: nitrosocarbamate chemical half-lives are reduced 10- to 20-fold in the presence of 5% mouse plasma due to carboxylesterase-mediated hydrolysis of the ester function, whereas nitrosourea stability is negligibly affected [1]. This fundamental pharmacokinetic liability explains why nitrosocarbamates exhibit high in vitro cytotoxicity and mutagenicity—≥50-fold greater than corresponding nitrosoureas in Salmonella TA1535 [2]—yet consistently fail to translate to in vivo antitumor activity, as confirmed in P388 leukemia and M5076 sarcoma murine models [3]. Substitution of the ethyl ester with alternate ester moieties (methyl, butyl, activated aryl) alters hydrolysis rate, solubility, and prodrug activation potential, meaning that generic interchange within the nitrosocarbamate series is not pharmacologically equivalent. These quantitative stability, mutagenicity, and in vivo efficacy differentials are unpacked below.

Carbamic Acid, (2-Chloroethyl)nitroso-, Ethyl Ester: Quantitative Differentiation Evidence Against Closest Comparators


Plasma Stability Differential: Nitrosocarbamates vs. Nitrosoureas — 10- to 20-Fold Shorter Chemical Half-Life in Plasma

In a direct comparative study, Aukerman et al. demonstrated that nitrosocarbamate chemical half-lives decreased 10- to 20-fold upon incubation with 5% mouse plasma, whereas nitrosourea half-lives were affected negligibly [1]. This class-level property applies to the ethyl ester and is attributed to carboxylesterase-mediated hydrolysis at the carbamate ester bond—a metabolic vulnerability absent in the urea linkage of nitrosoureas. The same study found corresponding decreases in mutagenicity and DNA cross-linking activity for nitrosocarbamates in plasma, establishing that in vitro potency data generated in plasma-free systems cannot predict in vivo behavior for this compound class.

Pharmacokinetics Metabolic Stability Carboxylesterase Inactivation

In Vitro Mutagenicity: Nitrosocarbamates ≥50-Fold More Mutagenic Than Corresponding Nitrosoureas in Salmonella TA1535

Lee et al. tested 22 N-nitrosamides and related compounds—including 14 nitrosoureas and 5 nitrosocarbamates—for mutagenic activity in Salmonella typhimurium TA1535 without microsomal activation [1]. Nitrosocarbamates as a class exhibited at least 50-fold higher mutagenic potency than the corresponding nitrosoureas, with standard mutagenic concentrations (producing 100 mutants/dish) ranging from 0.0024 to 6500 µM across all compounds tested. The partition coefficient (ether-water) negatively correlated with mutagenic concentration. Brundrett et al. subsequently confirmed that nitrosoureas are less mutagenic than corresponding nitrosoamides and that this in vitro mutagenicity ranking is inversely correlated with in vivo antitumor activity [2].

Genetic Toxicology Mutagenicity Screening DNA Damage

Acute Toxicity Profile: Target Compound Oral LDLo 10 mg/kg vs. BCNU Oral LD50 ~19–20 mg/kg

The RTECS toxicity profile for the ethyl ester (RTECS No. EZ2100000) reports an oral LDLo of 10 mg/kg in rat, an intraperitoneal LDLo of 6,500 µg/kg (6.5 mg/kg) in rat, and an inhalation LC50 of 75 mg/m³/10M in mouse . By cross-study comparison, the clinically used nitrosourea BCNU (carmustine) exhibits an oral LD50 of approximately 19 mg/kg in mouse and an intravenous LD50 of 13.8 mg/kg in rat [1]. While differing species and endpoints (LDLo vs. LD50) preclude direct numerical ratio calculation, both agents occupy a high-acute-toxicity tier consistent with their alkylating mechanism. The ethyl ester's toxicity is further characterized by pulmonary edema, pleural effusion, gastrointestinal alterations, and dermatitis upon systemic exposure .

Acute Toxicity Safety Pharmacology RTECS Data

Oxygen-Dependent Cytotoxicity: Enhanced Activity Under Nitrogen vs. Air — A Hypoxia-Relevant Differentiator

Botyánszki et al. synthesized and tested a series of N-(2-chloroethyl)-N-nitrocarbamates and N-(2-chloroethyl)-N-nitroureas in direct comparison with N-(2-chloroethyl)-N-nitrosoureas [1]. All tested compounds exerted cytotoxic effects with IC50 values in the range of 10⁻⁴ to 10⁻⁶ M, and most showed somewhat higher cytotoxicity when assays were conducted under nitrogen atmosphere than in air. This oxygen-dependent differential is mechanistically consistent with reductive activation pathways reported for nitroso compounds and is not a prominent feature of the clinical nitrosoureas, whose activity is primarily base-catalyzed decomposition rather than reductive bioactivation [2]. The ethyl ester, as the simplest nitrosocarbamate, represents the minimal scaffold exhibiting this hypoxia-sensitive behavior.

Hypoxia-Selective Cytotoxicity Tumor Microenvironment Nitrosocarbamate Activation

Synthetic Intermediate Utility: Regioselective N-Nitrosourea Synthesis via Activated Nitrosocarbamate Transfer

Martinez et al. established that activated N-alkyl-N-nitrosocarbamates serve as convenient acyl transfer reagents for the regioselective synthesis of N-alkyl-N-nitrosoureas, achieving nitrosation exclusively on the nitrogen atom bearing the alkyl group—a regiochemical outcome difficult to obtain by direct nitrosation of unsymmetrical ureas [1]. The ethyl ester (TL-154) represents the simplest, most accessible member of this reagent class, contrasted with more activated aryl esters such as 4-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate (CAS 55661-42-2) or pentafluorophenyl N-(2-chloroethyl)-N-nitrosocarbamate (CAS 80354-55-8), which exhibit higher acyl transfer reactivity but require additional synthetic steps and more costly starting materials [2]. The ethyl ester's LogP of 1.37 and polar surface area of 58.97 Ų position it as an intermediate-lipophilicity reagent amenable to standard organic solvent workup.

Synthetic Methodology N-Nitrosourea Synthesis Regioselective Nitrosation

Carbamic Acid, (2-Chloroethyl)nitroso-, Ethyl Ester: Evidence-Backed Application Scenarios for Scientific Procurement


In Vitro DNA Damage and Mutagenicity Probe in Genetic Toxicology Screening

Leveraging the ≥50-fold higher mutagenic potency of nitrosocarbamates versus nitrosoureas in Salmonella TA1535 [1], this compound serves as a high-sensitivity positive control or DNA-damaging challenge agent in Ames fluctuation assays, comet assays, and γH2AX foci screening. Because carboxylesterase-mediated inactivation in plasma is avoided in cell-based or bacterial assays conducted in esterase-free media [2], the compound's full alkylating potential is realized in vitro, providing a robust window for genotoxicity benchmarking against weaker alkylators.

Synthetic Building Block for Regioselective N-Nitrosourea Library Synthesis

As demonstrated by Martinez et al., N-alkyl-N-nitrosocarbamates react with primary or secondary amines to yield N-nitrosoureas with exclusive nitrosation on the alkyl-bearing nitrogen [3]. Procuring the ethyl ester enables one-step diversification with amine-containing fragments—including amino acids, heterocyclic amines, or peptide amines—to generate focused libraries of nitrosourea analogs for anticancer screening, avoiding the regiochemical ambiguity of direct nitrosation of unsymmetrical ureas.

Hypoxia-Dependent Cytotoxicity Studies in Tumor Spheroid Models

The enhanced cytotoxicity of N-(2-chloroethyl)-N-nitrocarbamates under nitrogen versus air [4] positions the ethyl ester as a chemical probe for investigating oxygen-dependent alkylating agent activation in 3D tumor spheroid or multicellular layer models. In these systems, the oxygen gradient from periphery to necrotic core provides a native hypoxia gradient against which differential cytotoxicity can be spatially resolved, unlike oxygen-insensitive nitrosoureas that kill indiscriminately across the oxygen spectrum.

Reference Compound for Nitrosocarbamate Structure-Activity Relationship (SAR) Studies

The Reynolds et al. study explicitly used ethyl (2-chloroethyl)-N-nitrosocarbamate (compound 1) as the activity benchmark that motivated the synthesis of seven new derivatives with modified ester moieties designed as prodrugs or solubility enhancers [5]. For research groups exploring novel nitrosocarbamate conjugates—steroidal, carbohydrate, or heterocyclic—this compound provides the minimal pharmacophoric scaffold against which modifications to the ester carrier group can be quantitatively compared in standardized in vitro cytotoxicity panels and plasma stability assays.

Quote Request

Request a Quote for Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.